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Compound of Interest

Compound Name: Carbovir triphosphate

Cat. No.: B12394655

Carbovir Triphosphate: A Technical Guide for
Researchers

An In-depth Technical Guide on the Core Chemical and Physical Properties, Mechanism of
Action, and Experimental Protocols Relevant to Carbovir Triphosphate

This guide provides a comprehensive overview of Carbovir triphosphate (CBV-TP), the active
antiviral metabolite of the prodrug Abacavir. It is intended for researchers, scientists, and drug
development professionals, offering a detailed exploration of its chemical and physical
characteristics, its pivotal role in inhibiting HIV-1 reverse transcriptase, and the experimental
methodologies for its synthesis and analysis.

Chemical and Physical Properties

Carbovir triphosphate is a carbocyclic nucleoside triphosphate analogue of deoxyguanosine
triphosphate (dGTP). Its structure is characterized by a cyclopentene ring in place of the
deoxyribose sugar moiety found in natural nucleosides. This structural modification is crucial to
its mechanism of action as an antiviral agent.

Table 1: Chemical and Physical Properties of Carbovir Triphosphate
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Property Value Source(s)
[[(1S,4R)-4-(2-amino-6-0x0-
1H-purin-9-yl)cyclopent-2-en-
1-yllmethoxy-

IUPAC Name --INVALID-LINK--
hydroxyphosphoryl]
phosphono hydrogen
phosphate

Molecular Formula Ci11H1e6N5011P3 --INVALID-LINK--

Molecular Weight 487.19 g/mol --INVALID-LINK--

Exact Mass 487.00591734 Da --INVALID-LINK--

CAS Number 129941-14-6 --INVALID-LINK--

Appearance Solid powder --INVALID-LINK--

XLogP3-AA 4.1 --INVALID-LINK--

Hydrogen Bond Donor Count 6 --INVALID-LINK--

Hydrogen Bond Acceptor
13 --INVALID-LINK--

Count

Rotatable Bond Count 8 --INVALID-LINK--

Complexity 905 --INVALID-LINK--
Soluble in Dimethyl Sulfoxide
(DMSO) and Methanol. The

Solubility intrinsic aqueous solubility of --INVALID-LINK--

its precursor, Carbovir, is
approximately 1.24 mg/mL.[1]

Note: Specific quantitative data for melting point, boiling point, and detailed solubility in various

solvents are not readily available in the public domain.

Mechanism of Action and Antiviral Activity
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Carbovir triphosphate is a potent and selective inhibitor of human immunodeficiency virus
type 1 (HIV-1) reverse transcriptase (RT).[2][3] Its antiviral activity is a cornerstone of the
therapeutic effect of Abacavir in the treatment of HIV-1 infection.

The mechanism of action involves a dual-pronged attack on the viral replication process:

o Competitive Inhibition: Carbovir triphosphate structurally mimics the natural substrate
deoxyguanosine triphosphate (dGTP). This allows it to compete with dGTP for the active site
of HIV-1 RT.[3][4]

o Chain Termination: Once incorporated into the growing viral DNA chain, Carbovir
triphosphate acts as a chain terminator.[2][3] The absence of a 3'-hydroxyl group on its
carbocyclic ring prevents the formation of the 5'-3' phosphodiester bond necessary for DNA
chain elongation. This effectively halts the synthesis of viral DNA.[4]

Table 2: Inhibition Constants (Ki) of Carbovir Triphosphate

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b12394655?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1703154/
https://pubmed.ncbi.nlm.nih.gov/11955063/
https://www.benchchem.com/product/b12394655?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11955063/
https://www.benchchem.com/pdf/Application_Notes_The_Use_of_Carbovir_Triphosphate_in_Reverse_Transcriptase_Assays.pdf
https://www.benchchem.com/product/b12394655?utm_src=pdf-body
https://www.benchchem.com/product/b12394655?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1703154/
https://pubmed.ncbi.nlm.nih.gov/11955063/
https://www.benchchem.com/pdf/Application_Notes_The_Use_of_Carbovir_Triphosphate_in_Reverse_Transcriptase_Assays.pdf
https://www.benchchem.com/product/b12394655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Natural .
Enzyme Ki Value (uM) Comments Source(s)
Substrate
Not explicitly ) )
Highly selective
HIV-1 Reverse stated, but )
] dGTP ] for the viral [2][5]
Transcriptase described as a
S enzyme.
potent inhibitor.
Demonstrates
low affinity for
the human
Human DNA Not a potent
dGTP o enzyme, [2][5]
Polymerase o inhibitor. o )
contributing to its
favorable safety
profile.
Low affinity for
Human DNA Not a potent ]
dGTP o this human [2][5]
Polymerase 3 inhibitor.
enzyme.
Low affinity for
Human DNA Not a potent )
dGTP o this human [2][5]
Polymerase y inhibitor.
enzyme.

The high selectivity of Carbovir triphosphate for HIV-1 RT over human cellular DNA

polymerases is a key factor in its therapeutic index.[2][5]

Metabolic Pathway

Carbovir triphosphate is not administered directly but is formed intracellularly from its

prodrug, Abacavir. This metabolic activation is a multi-step enzymatic process.
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Figure 1. Intracellular metabolic activation of Abacavir to Carbovir triphosphate.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures and may require optimization
for specific laboratory conditions. Detailed, step-by-step protocols with precise reagent
guantities and reaction conditions for Carbovir triphosphate are not readily available in the

public literature.

Chemical Synthesis of Carbovir Triphosphate

The chemical synthesis of Carbovir triphosphate typically starts from its nucleoside precursor,
Carbovir, and involves a two-step phosphorylation process.[6]
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Figure 2. General workflow for the chemical synthesis of Carbovir triphosphate.

. Monophosphorylation of Carbovir:

Dissolve Carbovir in a trialkyl phosphate (e.g., trimethyl phosphate) and cool the solution to
0°C.

Add phosphorus oxychloride (POCIs) dropwise while maintaining the low temperature.
Stir the reaction at 0°C for 2-4 hours.

Quench the reaction by slowly adding it to a cold aqueous buffer (e.g., triethylammonium
bicarbonate).

Purify the resulting Carbovir monophosphate by anion-exchange chromatography.[6]
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b. Triphosphorylation of Carbovir Monophosphate (Ludwig-Eckstein Method):

o Co-evaporate the dried Carbovir monophosphate with anhydrous pyridine and then dissolve
it in anhydrous pyridine.

e In a separate flask, react a phosphorylating reagent such as 2-chloro-4H-1,3,2-
benzodioxaphosphorin-4-one with tributylammonium pyrophosphate in an anhydrous solvent
(e.g., DMF or pyridine) to generate the active phosphorylating species.

» Add the Carbovir monophosphate solution to the activated pyrophosphate solution at room
temperature under an inert atmosphere.

« Stir the reaction for several hours to overnight.

e Add an oxidizing agent (e.g., iodine in pyridine/water) to oxidize the P(lll) intermediate to
P(V).

e Quench the reaction and purify the crude product by anion-exchange chromatography
followed by desalting.[6]

Purification of Carbovir Triphosphate

Due to its highly polar and charged nature, Carbovir triphosphate requires specific
chromatographic techniques for effective purification.

a. Anion-Exchange Chromatography: This is the most effective method for separating
nucleoside triphosphates from their mono- and diphosphate precursors and inorganic
pyrophosphate.[6]

» Stationary Phase: A strong anion-exchange resin (e.g., Source 15Q).[7]

e Mobile Phase: A gradient of a salt buffer, typically triethylammonium bicarbonate or
ammonium bicarbonate, is used for elution.[6][7] The triphosphate, being the most highly
charged species, will elute last.

b. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is often
used for desalting and further purification.
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o Stationary Phase: A C18 column is commonly employed.

» Mobile Phase: A buffer system containing a volatile salt, such as triethylammonium acetate,
is typically used.

Characterization

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 31P NMR: This is a crucial technique for characterizing phosphorus-containing compounds.
For a triphosphate, three distinct signals corresponding to the a, 3, and y phosphorus atoms
are expected. The chemical shifts (8) and coupling constants (JP-P) provide structural
information.[8]

e 1H NMR: Provides information on the protons of the carbocyclic ring and the purine base.

Note: Specific chemical shift and coupling constant data for Carbovir triphosphate are not
readily available in the public literature.

b. Mass Spectrometry (MS):

e High-Resolution Mass Spectrometry (HRMS): Used to confirm the molecular weight and
elemental composition of Carbovir triphosphate with high accuracy.

Note: Specific m/z values from HRMS analysis of Carbovir triphosphate are not readily
available in the public literature.

HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay is used to determine the inhibitory activity of Carbovir triphosphate
against HIV-1 RT.[4]
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Figure 3. General workflow for an HIV-1 Reverse Transcriptase inhibition assay.

General Procedure:

* Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g.,
poly(rA)eoligo(dT)), the four deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP),
one of which is radiolabeled (e.g., [BH]JdGTP), and purified HIV-1 reverse transcriptase.

¢ Add varying concentrations of Carbovir triphosphate to the reaction mixtures.
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 Incubate the reactions at 37°C to allow for DNA synthesis.

o Stop the reactions and precipitate the newly synthesized DNA (e.g., using trichloroacetic
acid).

o Collect the precipitated DNA on filters and quantify the amount of incorporated radiolabel
using scintillation counting.

e The concentration of Carbovir triphosphate that inhibits 50% of the reverse transcriptase
activity (ICso) can then be determined.

Stability

The stability of nucleoside triphosphates is a critical consideration for their storage and use in
experimental settings. While specific stability studies for Carbovir triphosphate are not widely
published, general considerations for similar molecules suggest that stability is influenced by
temperature and pH. For long-term storage, it is typically recommended to store solutions at
-20°C or below in a buffered solution at a neutral to slightly basic pH to minimize hydrolysis of
the triphosphate chain.

This technical guide provides a foundational understanding of Carbovir triphosphate for
researchers in the field of antiviral drug development. While comprehensive, it also highlights
the need for more publicly available, detailed experimental data to facilitate further research
and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. benchchem.com [benchchem.com]

e 2. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase
and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir,

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b12394655?utm_src=pdf-body
https://www.benchchem.com/product/b12394655?utm_src=pdf-body
https://www.benchchem.com/product/b12394655?utm_src=pdf-body
https://www.benchchem.com/product/b12394655?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Methods_for_improving_the_solubility_of_Carbovir_for_in_vitro_studies.pdf
https://pubmed.ncbi.nlm.nih.gov/1703154/
https://pubmed.ncbi.nlm.nih.gov/1703154/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA
template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nim.nih.gov]

» 3. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with
carbovir triphosphate - PubMed [pubmed.ncbi.nim.nih.gov]

e 4. benchchem.com [benchchem.com]
o 5. experts.umn.edu [experts.umn.edu]
e 6. benchchem.com [benchchem.com]
o 7.researchgate.net [researchgate.net]
e 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

 To cite this document: BenchChem. [Chemical and physical properties of Carbovir
triphosphate]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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